molecular formula C18H26N5O14P B1355247 Uridylyl-2'-5'-uridine ammonium salt CAS No. 108321-54-6

Uridylyl-2'-5'-uridine ammonium salt

Cat. No.: B1355247
CAS No.: 108321-54-6
M. Wt: 567.4 g/mol
InChI Key: JBIYPVJIZZEXEK-UHFFFAOYSA-N
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Description

Uridylyl-2'-5'-uridine ammonium salt is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes multiple pyrimidine and oxolane rings, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridylyl-2'-5'-uridine ammonium salt typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and oxolane intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include phosphorylating agents, protecting groups, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Uridylyl-2'-5'-uridine ammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Uridylyl-2'-5'-uridine ammonium salt has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Uridylyl-2'-5'-uridine ammonium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as replication, transcription, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Cytidine: A nucleoside with a similar pyrimidine structure.

    Uridine: Another nucleoside with comparable biochemical properties.

    Thymidine: Shares structural similarities and is involved in DNA synthesis.

Uniqueness

Uridylyl-2'-5'-uridine ammonium salt is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N4O14P.H3N/c23-5-7-12(27)14(16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)13(28)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIYPVJIZZEXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N5O14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585286
Record name azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-54-6
Record name azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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